molecular formula C10H9NOS B2879726 Phenyl(1,3-thiazol-2-yl)methanol CAS No. 879-52-7

Phenyl(1,3-thiazol-2-yl)methanol

Cat. No. B2879726
CAS RN: 879-52-7
M. Wt: 191.25
InChI Key: XHPLEXYGTGYCCO-UHFFFAOYSA-N
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Description

Phenyl(1,3-thiazol-2-yl)methanol is a compound that contains a phenyl group attached to a thiazol-2-yl methanol group . It is related to the class of compounds known as thiazoles, which are aromatic five-membered heterocycles containing three carbon atoms, one nitrogen atom, and one sulfur atom . Thiazoles are known for their diverse biological activities .


Synthesis Analysis

The synthesis of this compound or related compounds often involves reactions such as the Hantzsch synthesis . This method involves the condensation of certain precursors to form the thiazole ring .


Molecular Structure Analysis

The molecular structure of this compound involves a phenyl group attached to a thiazol-2-yl methanol group . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

The chemical reactions involving this compound or related compounds often involve the formation or modification of the thiazole ring . These reactions can lead to a variety of products with different properties and potential applications .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound or related compounds can vary depending on the specific structure and substituents . For example, some related compounds have been reported to have a melting point of 230–232 °C .

Scientific Research Applications

Organic Synthesis Methodologies

  • Catalyzed Tandem Reactions: The synthesis of 3,4-dihydro-2H-benzo[b][1,4]thiazine and oxazine derivatives from furan-2-yl(phenyl)methanol derivatives has been facilitated by In(OTf)3-catalyzed tandem aza-Piancatelli rearrangement/Michael reaction, highlighting a methodology with good yields, high selectivity, low catalyst loading, and rapid reaction times (B. Reddy et al., 2012).

Chemosensors

  • Selective and Sensitive Detection of Al3+: A phenyl thiadiazole-based Schiff base receptor has been developed for turn-on fluorescent and colorimetric detection of Al3+ ions, exhibiting quick responses, excellent selectivity, and sensitivity. This application is significant for environmental monitoring and chemical analysis (A. K. Manna et al., 2020).

Molecular Structure and Reactivity Studies

  • DFT and Docking Studies: Novel compounds, such as (4-amino-2-(phenylamino)thiazol-5-yl)(thiophene-2-yl)methanone, have been synthesized and characterized, with structural optimization, vibrational spectra interpretation, and antibacterial activity analysis conducted through DFT calculations and molecular docking studies. This research contributes to understanding the antibacterial properties of these compounds (M. Shahana & A. Yardily, 2020).

Antimicrobial Evaluation

  • Antibacterial and Antifungal Activity: Thiazole derivatives have been evaluated for antimicrobial activity, showcasing moderate antibacterial effectiveness against Staphylococcus aureus and Bacillus subtilis and high antifungal activity against Candida glabrata and Candida albicans. Such studies are pivotal for the development of new antimicrobial agents (Ammar Kubba & Nedaa A. Hameed A. Rahim, 2018).

Safety and Hazards

Safety data sheets for related compounds suggest avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment should be used, and adequate ventilation should be ensured .

Future Directions

Thiazole derivatives, including Phenyl(1,3-thiazol-2-yl)methanol, continue to attract attention due to their diverse biological activities and potential therapeutic applications . Future research may focus on the synthesis of new derivatives, exploration of their biological activities, and development of effective therapeutic agents .

properties

IUPAC Name

phenyl(1,3-thiazol-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NOS/c12-9(10-11-6-7-13-10)8-4-2-1-3-5-8/h1-7,9,12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHPLEXYGTGYCCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=NC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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